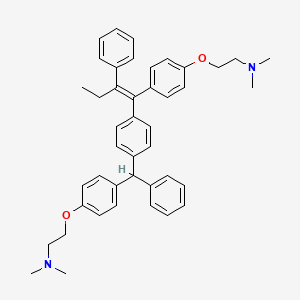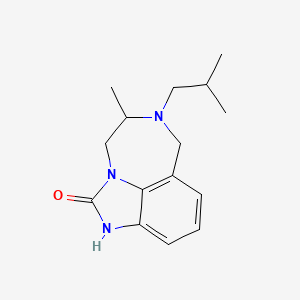
Cephalexin S-sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cephalexin S-sulfoxide is a derivative of cephalexin, a widely used cephalosporin antibiotic. This compound is characterized by the presence of a sulfoxide group, which distinguishes it from its parent compound. This compound retains the core structure of cephalexin but includes an additional oxygen atom bonded to the sulfur atom, forming the sulfoxide group. This modification can influence the compound’s chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cephalexin S-sulfoxide typically involves the oxidation of cephalexin. One common method is the use of mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to control the reaction rate and prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pH, and the concentration of oxidizing agents. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Cephalexin S-sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cephalexin sulfone.
Reduction: Cephalexin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cephalexin S-sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of sulfoxide groups on the stability and reactivity of beta-lactam antibiotics.
Biology: Investigated for its potential antibacterial activity and its ability to overcome resistance mechanisms in bacteria.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties compared to cephalexin.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Cephalexin S-sulfoxide is similar to that of cephalexin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and ultimately causes cell lysis. The presence of the sulfoxide group may affect the binding affinity and stability of the compound, potentially altering its antibacterial efficacy.
類似化合物との比較
Cephalexin S-sulfoxide can be compared with other cephalosporin derivatives such as:
Cephalexin: The parent compound, lacking the sulfoxide group.
Cephalexin sulfone: A further oxidized form with a sulfone group.
Cefadroxil: Another cephalosporin with a similar structure but different side chains.
Uniqueness: this compound is unique due to the presence of the sulfoxide group, which can influence its chemical stability, solubility, and biological activity. This makes it a valuable compound for studying the structure-activity relationships of cephalosporins and for developing new antibiotics with improved properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better appreciate its potential in various scientific and industrial fields.
特性
CAS番号 |
74708-55-7 |
|---|---|
分子式 |
C16H17N3O5S |
分子量 |
363.4 g/mol |
IUPAC名 |
(5S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25+/m1/s1 |
InChIキー |
GAMHLNJQISGSQF-BYWJNASNSA-N |
異性体SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)[S@@](=O)C1)C(=O)O |
正規SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


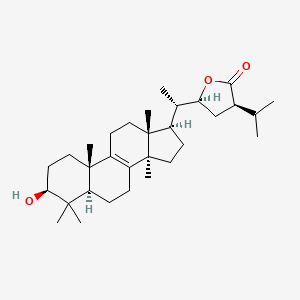
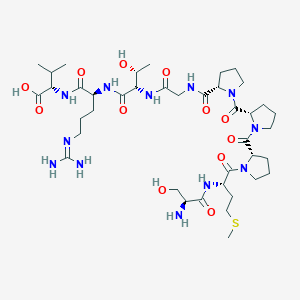

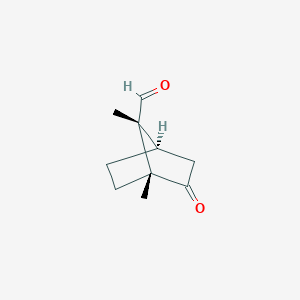
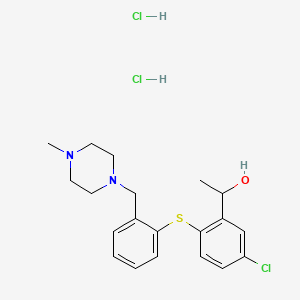

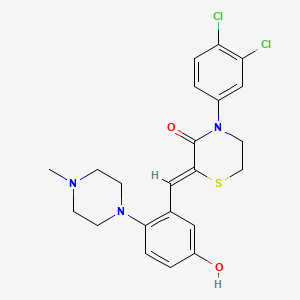
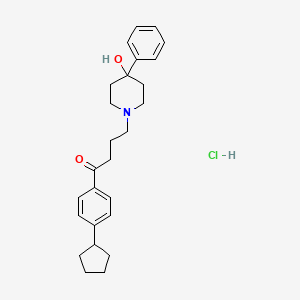
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)

![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
